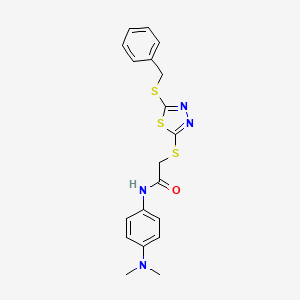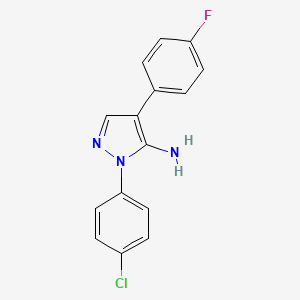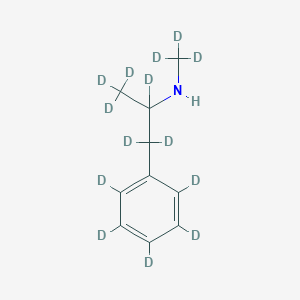
4-Tert-butylphenyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylphenyl 2-methylbenzoate is an organic compound with the molecular formula C18H20O2. It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a phenyl ring and a methylbenzoate moiety. This compound is often used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 2-methylbenzoate typically involves the esterification of 4-tert-butylphenol with 2-methylbenzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are common practices to ensure consistent product quality .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Tert-Butylphenyl-2-methylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können zur Halogenierung bzw. Nitrierung verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
4-Tert-Butylphenyl-2-methylbenzoat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Erforscht auf seine potenzielle Verwendung in der Medikamentenentwicklung und als pharmakologisches Werkzeug.
Industrie: In der Produktion von Spezialchemikalien, Polymeren und als Additiv in verschiedenen Formulierungen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 4-Tert-Butylphenyl-2-methylbenzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es beispielsweise mit Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Signalwege führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 4-Tert-butylphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Tert-Butylphenol: Eine isomere Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen funktionellen Gruppen.
2-Methylbenzoesäure: Die Säurevorstufe, die bei der Synthese von 4-Tert-Butylphenyl-2-methylbenzoat verwendet wird.
4-Tert-Butylcyclohexanol: Ein hydriertes Derivat von 4-Tert-Butylphenol
Einzigartigkeit
4-Tert-Butylphenyl-2-methylbenzoat ist einzigartig aufgrund seiner spezifischen Esterbindung, die ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Kombination aus einer voluminösen tert-Butylgruppe und einer Methylbenzoat-Einheit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der organischen Synthese und Materialwissenschaft .
Eigenschaften
CAS-Nummer |
194725-27-4 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-13-7-5-6-8-16(13)17(19)20-15-11-9-14(10-12-15)18(2,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
BQEVUXZKZGXPNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)

![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)




![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

